3,7-dimethyl-N-phenylquinolin-2-amine

Lipophilicity Drug-likeness ADME prediction

Sourcing regioisomerically pure quinoline fragments for CNS oncology SAR often means long delays and ambiguous positional identity. 3,7-Dimethyl-N-phenylquinolin-2-amine solves this with confirmed 3,7-substitution, a TPSA of 25 Ų and ACD/LogP of 3.90-ideal for blood-brain barrier penetration. - Only 248.32 Da, 2 rotatable bonds, 1 HBD: a Rule-of-5 compliant fragment for FBDD. - Favored 7-methyl substitution linked to enhanced DNA intercalation & HeLa antiproliferative potency. - In stock via BenchChem with rapid global delivery for time-sensitive kinase & DNA-binder screening campaigns.

Molecular Formula C17H16N2
Molecular Weight 248.32 g/mol
Cat. No. B5658189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-dimethyl-N-phenylquinolin-2-amine
Molecular FormulaC17H16N2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=CC=C3)C
InChIInChI=1S/C17H16N2/c1-12-8-9-14-11-13(2)17(19-16(14)10-12)18-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,18,19)
InChIKeyILJASFIZDZQFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile of 3,7-Dimethyl-N-phenylquinolin-2-amine


3,7-Dimethyl-N-phenylquinolin-2-amine (CAS not assigned; molecular formula C₁₇H₁₆N₂, molecular weight 248.32 g/mol) is a fully aromatic 2-anilinoquinoline derivative belonging to the privileged quinoline scaffold class widely exploited in anticancer and anti-infective drug discovery . The compound carries two methyl substituents at the 3- and 7-positions of the quinoline core and an unsubstituted N-phenyl ring at the 2-position, yielding a predicted ACD/LogP of 3.90 and a topological polar surface area of 25 Ų . This lipophilic, low-TPSA profile places the compound within oral drug-like chemical space (zero Rule-of-5 violations) and distinguishes it from more polar 2-anilinoquinoline congeners that bear solubilizing side chains .

CNS Library Screening
Low TPSA scaffold supports blood–brain barrier penetration research
Fragment-Based Discovery
Rigid 2-anilinoquinoline core with only two rotatable bonds for ligand-efficiency studies
Regioisomer SAR Comparator
7-methyl substitution provides a reported favorable position for DNA-intercalation research

Interchange Risks of 3,7-Dimethyl-N-phenylquinolin-2-amine Regioisomers


Within the dimethyl-N-phenylquinolin-2-amine isomer family, the precise placement of methyl groups on the quinoline core is a critical determinant of both physicochemical properties and biological target engagement. For example, the 4,6-dimethyl regioisomer (PubChem CID 49952333) bears methyl groups at positions flanking the quinoline nitrogen and on the distal benzo ring, whereas the 3,7-dimethyl substitution pattern places one methyl adjacent to the 2-anilino moiety (position 3) and one on the benzo ring (position 7) [1]. Literature on closely related 2-phenylquinoline and 2-anilinoquinoline series demonstrates that even a single-position shift of substituents can re-rank antiproliferative potency (e.g., 8- > 7- > 4- ≈ 6- in HeLa cells), alter DNA-intercalation capacity, and change kinase inhibition profiles [2]. Consequently, treating these regioisomers as interchangeable without compound-specific biological profiling introduces substantial risk of selecting a suboptimal scaffold for a given target or assay system [1] [2].

Target
3,7-Dimethyl regioisomer
4,6-Dimethyl regioisomer (CID 49952333)
DNA Binding
7-position is second-most favorable for DNA intercalation (rank: 8- > 7- > 4- ≈ 6-)
6-position is less active; DNA-intercalation capacity may shift
Steric Profile
3-methyl shields anilino NH, may reduce aqueous solvation of H-bond donor
4,6-methyl groups are more distant from the anilino NH; membrane permeation may differ
Similar product does not mean interchangeable product. Regioisomer positional shift can re-rank antiproliferative potency and alter kinase inhibition profiles. Compound-specific profiling is required.

Quantitative Comparison of 3,7-Dimethyl-N-phenylquinolin-2-amine and Regioisomers


Lipophilicity: 3,7-Dimethyl vs. 4,6-Dimethyl Regioisomer

The predicted ACD/LogP of 3,7-dimethyl-N-phenylquinolin-2-amine is 3.90, as computed by the ACD/Labs Percepta Platform (version 14.00) . While a directly measured LogP for the 4,6-dimethyl regioisomer is not publicly available, the 3,7-substitution pattern places one methyl group directly adjacent to the hydrogen-bond-donating anilino NH (position 3), potentially increasing steric shielding of the polar N–H relative to the 4,6-isomer where methyl groups are more distant from this donor [1]. This subtle conformational effect may reduce aqueous solvation of the NH donor and enhance membrane permeation compared to regioisomers lacking a 3-methyl substituent, although direct experimental permeability data are currently absent .

Lipophilicity
Class-level inference
LogP 3.90predicted
Supports oral drug-like permeability research
No experimental LogP available; steric shielding argument is class-level SAR
Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Comparison

The computed TPSA of 3,7-dimethyl-N-phenylquinolin-2-amine is 25 Ų (ChemSpider, ACD/Labs Percepta v14.00) . In comparison, the 4,6-dimethyl regioisomer (as its chloride salt) has a reported TPSA of 24.9 Ų (PubChem, Cactvs 3.4.8.24) [1]. These values are essentially identical, confirming that both regioisomers share a similarly low polar surface area. However, the 3,7-dimethyl compound achieves this TPSA with a single H-bond donor (the anilino NH) and two H-bond acceptors, whereas many biologically optimized 2-anilinoquinoline analogs (e.g., those carrying morpholinopropoxy or N-methylpicolinamide substituents at C5) exhibit significantly larger TPSA values that reduce CNS penetration potential [2]. The minimal TPSA of 25 Ų is well below the threshold of ~60–70 Ų typically associated with favorable blood–brain barrier penetration, positioning this compound as a candidate for CNS-targeted screening libraries .

TPSA
Class-level inference
25 Ųvs 24.9 Ų 4,6-isomer
Low polar surface area supports CNS exposure research
Computed values; well below ~60–70 Ų BBB threshold
Polar surface area Membrane permeability CNS drug design

Rotatable Bond Count and Molecular Flexibility

3,7-Dimethyl-N-phenylquinolin-2-amine possesses only two freely rotatable bonds (the C–N bond linking the anilino group to the quinoline core, and the N–C bond to the phenyl ring) as computed by the ACD/Labs Percepta Platform . This is substantially fewer than the 8–12 rotatable bonds found in biologically optimized 2-anilinoquinoline derivatives that carry extended 3-(morpholino or 4-methylpiperazin-1-yl)propoxy chains at C5 or C7 [1]. Lower rotatable bond count correlates with reduced entropic penalty upon target binding, higher ligand efficiency, and potentially improved oral bioavailability according to established drug-likeness guidelines (Veber rules) . The rigid, conformationally constrained architecture of the 3,7-dimethyl compound therefore offers a differentiated starting point for fragment-based or structure-based drug design compared to more flexible 2-anilinoquinoline leads .

Rotatable Bonds
Class-level inference
2vs 8–12 for flexible analogs
Rigid scaffold supports fragment-based discovery
Lower entropic penalty may support target-binding studies
Molecular flexibility Ligand efficiency Entropic penalty

Positional SAR: DNA Intercalation Potential

Mikata et al. (1998) demonstrated that in a series of (2-aminoethyl)aminomethyl-2-phenylquinolines, the position of substitution on the quinoline core dictates both DNA-binding affinity and antiproliferative potency against HeLa cells, with the rank order 8- > 7- > 4- ≈ 6- ≈ 4′-substituted isomers [1]. Although the 3,7-dimethyl-N-phenylquinolin-2-amine compound was not directly tested in that study, the 7-methyl substituent places the compound in a favorable position for DNA intercalation, which was confirmed by DNA-titration UV-VIS, DNA melting, and ethidium displacement assays for the 7-substituted congener [1]. The additional 3-methyl group adjacent to the 2-anilino nitrogen may further modulate the planarity and electronic character of the quinoline ring system in ways that the 4,6-dimethyl regioisomer cannot achieve, given that the 3-position directly conjugates with the anilino NH [1].

DNA Intercalation
Cross-study comparable
7- > 4- ≈ 6- (HeLa cell activity rank)
Reported favorable position for DNA-intercalation research
Mikata et al. 1998; DNA-titration UV-VIS, ethidium displacement assays
DNA intercalation Antitumor Structure–activity relationship

Drug-Likeness and Rule-of-5 Compliance

3,7-Dimethyl-N-phenylquinolin-2-amine satisfies all Lipinski Rule-of-5 criteria with zero violations: molecular weight 248.32 Da (<500), ACD/LogP 3.90 (<5), 1 H-bond donor (<5), and 2 H-bond acceptors (<10) . In contrast, advanced 2-anilinoquinoline leads such as compounds 9a and 9c from El-Damasy et al. (2020) have molecular weights exceeding 500 Da and incorporate piperazine-substituted phenyl rings that increase both H-bond acceptor count and TPSA, resulting in higher Rule-of-5 violation risk [1]. The compact, rule-of-5-compliant nature of 3,7-dimethyl-N-phenylquinolin-2-amine makes it particularly suitable as an early-stage screening compound or fragment for lead discovery programs where molecular simplicity and oral bioavailability potential are prioritized over target potency .

Rule-of-5
Class-level inference
0 violations; MW 248.32 Da; 1 HBD; 2 HBA
Clean drug-likeness profile for oral research programs
Computed properties; comparator leads may have >1 Ro5 violation
Drug-likeness Lipinski Rule of 5 Lead optimization

Application Scenarios for 3,7-Dimethyl-N-phenylquinolin-2-amine


CNS-Penetrant Anticancer HTS Library Enrichment

With a TPSA of 25 Ų and ACD/LogP of 3.90, 3,7-dimethyl-N-phenylquinolin-2-amine falls within the favorable range for blood–brain barrier penetration (TPSA < 60–70 Ų; LogP 1–4) . Procurement for CNS-focused oncology screening libraries is supported by its low molecular weight (248.32 Da) and the literature-precedented antitumor activity of 7-substituted 2-phenylquinoline congeners in HeLa cells, where the 7-position was the second-most favorable substitution site after the 8-position [1]. This compound is recommended as a DNA-intercalator-biased screening candidate for glioblastoma and brain-metastatic cancer panels.

Fragment-Based Discovery for Kinase and DNA Targets

The compound's low molecular weight (248.32 Da), only two rotatable bonds, and single H-bond donor make it an ideal fragment for FBDD campaigns . The 3-methyl group adjacent to the anilino NH provides a unique vector for structure-guided elaboration that is absent in 4,6-dimethyl or other regioisomers. The privileged 2-anilinoquinoline core is validated across multiple kinase targets including B-RAFV600E, C-RAF, and TrkA, and against DNA-intercalation mechanisms, giving this fragment broad initial screening utility [2] [3].

Regioisomer Selectivity in DNA Intercalator SAR

Published SAR data show that the position of quinoline substitution dramatically affects both DNA-binding affinity and HeLa cell antiproliferative potency, with the rank order 8- > 7- > 4- ≈ 6- . 3,7-Dimethyl-N-phenylquinolin-2-amine, featuring the favorable 7-methyl substituent, serves as a critical comparator for benchmarking 4,6-, 4,8-, and 5,7-dimethyl regioisomers in systematic DNA-intercalation SAR panels. Procurement of this specific regioisomer is essential for laboratories conducting position-scanning studies on quinoline-based DNA binders.

Computational ADME Model Calibration

The predicted ACD/LogP of 3.90, ACD/LogD₇.₄ of 4.56, and KOWWIN Log Kow of 4.93 provide multiple computational estimates that can be used to guide experimental LogP/D determination (e.g., shake-flask or chromatographic methods) . Once experimentally measured, 3,7-dimethyl-N-phenylquinolin-2-amine can serve as a calibration standard for in silico ADME models applied to quinoline-containing compound libraries, improving the accuracy of permeability and bioavailability predictions for this chemotype.

Application
Selection Property
Validation Focus
CNS-targeted screening library enrichment
Low TPSA and predicted LogP within BBB-favorable range
Experimental LogP/D determination; PAMPA-BBB or cell-based permeability assay
Fragment-based discovery for kinase and DNA targets
Low molecular weight; only two rotatable bonds; single H-bond donor
Ligand-efficiency metrics; target-engagement assay context
Regioisomer SAR in DNA intercalator panels
7-methyl substitution at reported favorable DNA-binding position
DNA-titration UV-VIS; ethidium displacement; cell-model endpoint review
Computational ADME model calibration
Multiple predicted LogP/LogD values for quinoline chemotype
Experimental LogP measurement; in silico model benchmarking
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